1-(3-Oxobutyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(3-Oxobutyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It is a derivative of cyclohexane, featuring a nitrile group and a ketone group on the butyl side chain
Preparation Methods
The synthesis of 1-(3-Oxobutyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with a suitable reagent to introduce the 3-oxobutyl group. One common method involves the use of 3-bromobutanone as a starting material, which undergoes nucleophilic substitution with cyclohexanecarbonitrile under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Oxobutyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
1-(3-Oxobutyl)cyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrile and ketone groups.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3-Oxobutyl)cyclohexane-1-carbonitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved include nucleophilic attack on the nitrile group and electrophilic attack on the ketone group .
Comparison with Similar Compounds
1-(3-Oxobutyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the 3-oxobutyl group, making it less reactive in certain chemical transformations.
Cyclohexanone: Contains a ketone group but lacks the nitrile group, limiting its applications in nitrile-related reactions.
Cyclohexylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of both nitrile and ketone groups, allowing for a broader range of chemical reactions and applications.
Properties
CAS No. |
58422-83-6 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(3-oxobutyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-10(13)5-8-11(9-12)6-3-2-4-7-11/h2-8H2,1H3 |
InChI Key |
QBWFZHZWVMWYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(CCCCC1)C#N |
Origin of Product |
United States |
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